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Compound of Interest

Compound Name: 3-(2-Fluorophenyl)benzaldehyde

Cat. No.: B1333757 Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development

Professionals

Introduction
3-(2-Fluorophenyl)benzaldehyde, also known as 2'-Fluoro-[1,1'-biphenyl]-3-carbaldehyde, is

a biaryl aldehyde that serves as a crucial intermediate in the synthesis of complex organic

molecules, particularly in the pharmaceutical industry.[1][2][3] Its structure, featuring a

fluorinated phenyl ring coupled with a benzaldehyde moiety, offers a unique combination of

properties that are highly desirable in drug design and development. The presence of the

fluorine atom can significantly enhance the metabolic stability, binding affinity, and

bioavailability of a drug candidate, while the aldehyde group provides a versatile handle for a

wide range of chemical transformations.[4] This document provides detailed application notes,

experimental protocols, and relevant data for the use of 3-(2-Fluorophenyl)benzaldehyde as

a pharmaceutical intermediate.

Physicochemical Properties
A summary of the key physicochemical properties of 3-(2-Fluorophenyl)benzaldehyde is

presented in the table below.
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Property Value Reference

CAS Number 676348-33-7 [1][2][3][5][6]

Molecular Formula C₁₃H₉FO [5]

Molecular Weight 200.21 g/mol [1]

Appearance
Not explicitly stated, likely a

solid

Melting Point 178-179 °C [5]

Boiling Point 323.5 °C at 760 mmHg [5][6]

Flash Point 215.6 °C [5][6]

Density 1.173 g/cm³ [5]

Refractive Index 1.59 [5]

LogP 3.30520 [5]

Synthesis of 3-(2-Fluorophenyl)benzaldehyde
The primary and most efficient method for the synthesis of 3-(2-Fluorophenyl)benzaldehyde
is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a

carbon-carbon bond between an organoboron compound and an organohalide, making it an

ideal strategy for constructing the biaryl scaffold.

Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the synthesis of 3-(2-Fluorophenyl)benzaldehyde from 3-

formylphenylboronic acid and 1-bromo-2-fluorobenzene.

Materials:

3-Formylphenylboronic acid

1-Bromo-2-fluorobenzene

Palladium(II) acetate (Pd(OAc)₂)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/B1333757
https://www.localpharmaguide.com/chemicalDetails.php?id=343886
https://www.bocsci.com/1-1-biphenyl-3-carboxaldehyde-2-fluoro-cas-676348-33-7-item-40997.html
https://www.kuujia.com/cas-676348-33-7.html
https://www.molbase.com/supplier/784306-product-6488663.html
https://www.kuujia.com/cas-676348-33-7.html
https://www.benchchem.com/product/B1333757
https://www.kuujia.com/cas-676348-33-7.html
https://www.kuujia.com/cas-676348-33-7.html
https://www.molbase.com/supplier/784306-product-6488663.html
https://www.kuujia.com/cas-676348-33-7.html
https://www.molbase.com/supplier/784306-product-6488663.html
https://www.kuujia.com/cas-676348-33-7.html
https://www.kuujia.com/cas-676348-33-7.html
https://www.kuujia.com/cas-676348-33-7.html
https://www.benchchem.com/product/b1333757?utm_src=pdf-body
https://www.benchchem.com/product/b1333757?utm_src=pdf-body
https://www.benchchem.com/product/b1333757?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1333757?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Triphenylphosphine (PPh₃)

Potassium carbonate (K₂CO₃)

Toluene

Ethanol

Water

Ethyl acetate

Brine (saturated aqueous sodium chloride solution)

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Round-bottom flask

Reflux condenser

Magnetic stirrer and stir bar

Heating mantle

Separatory funnel

Rotary evaporator

Procedure:

Reaction Setup: In a round-bottom flask, combine 3-formylphenylboronic acid (1.2

equivalents), 1-bromo-2-fluorobenzene (1.0 equivalent), potassium carbonate (2.0

equivalents), and a catalytic amount of palladium(II) acetate (e.g., 2 mol%) and

triphenylphosphine (e.g., 4 mol%).

Solvent Addition: Add a mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio) to the

flask.
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Reaction: Stir the mixture vigorously and heat it to reflux (approximately 80-90 °C) under an

inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by thin-layer

chromatography (TLC).

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the

mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and

separate the organic layer.

Extraction: Extract the aqueous layer with ethyl acetate. Combine all organic layers.

Washing: Wash the combined organic layer with water and then with brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the

crude product.

Purification: Purify the crude product by column chromatography on silica gel using a

suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 3-(2-
Fluorophenyl)benzaldehyde.

Expected Yield and Purity:

While a specific yield for this exact reaction is not available in the provided search results,

Suzuki-Miyaura couplings for similar biaryl syntheses typically proceed with good to excellent

yields, often in the range of 70-95%. The purity of the final product should be assessed by

techniques such as NMR spectroscopy and HPLC. A purity of >96% is commercially available.

[6]

Application in Pharmaceutical Synthesis:
Intermediate for Tosedostat
Biaryl aldehydes are valuable precursors in the synthesis of various pharmacologically active

compounds. A prominent example is the use of a biaryl scaffold in the synthesis of Tosedostat

(CHR-2797), an orally bioavailable inhibitor of M1 family aminopeptidases with potential

antineoplastic activity.[7][8] Tosedostat has been investigated in clinical trials for the treatment

of acute myeloid leukemia (AML) and other cancers.[9][10]
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Tosedostat: Mechanism of Action
Tosedostat is a prodrug that is converted intracellularly to its active metabolite, CHR-79888.

This active form inhibits aminopeptidases, which are crucial for the recycling of intracellular

amino acids.[7][11] The inhibition of these enzymes leads to a depletion of the intracellular

amino acid pool, which in turn triggers an amino acid deprivation response (AADR). This

response selectively affects cancer cells, which have a high demand for amino acids to sustain

their rapid proliferation. The AADR leads to the inhibition of the mTOR signaling pathway, a key

regulator of cell growth, and the upregulation of the pro-apoptotic protein Noxa, ultimately

inducing programmed cell death (apoptosis) in cancer cells.[7]

The signaling pathway of Tosedostat's mechanism of action can be visualized as follows:

Tosedostat
(CHR-2797)

Tosedostat
(CHR-2797)

Cellular Uptake Active Metabolite
(CHR-79888)

Hydrolysis by
Carboxylesterases Aminopeptidases

(e.g., PuSA, LTA4H)
Inhibition Intracellular

Amino Acid Pool
Maintains

mTOR Signaling

Activates

Noxa UpregulationDepletion leads to

Protein Synthesis &
Cell Growth

Promotes

Apoptosis
Induces

Click to download full resolution via product page

Caption: Mechanism of action of Tosedostat.

Synthesis of Tosedostat Analogs from a Biaryl Aldehyde
Intermediate
While the direct synthesis of Tosedostat from 3-(2-Fluorophenyl)benzaldehyde is not

explicitly detailed in the provided search results, the biaryl aldehyde core is a key structural

motif in a class of potent aminopeptidase inhibitors.[4] The synthesis of Tosedostat and its

analogs generally involves the elaboration of a biaryl precursor. The aldehyde functionality of 3-
(2-Fluorophenyl)benzaldehyde can be readily converted to other functional groups required
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for the final drug structure through reactions such as reductive amination, oxidation, or Wittig-

type reactions.

Biological Activity of Tosedostat
The inhibitory activity of Tosedostat has been evaluated against various aminopeptidases and

in different cancer cell lines.

Target/Cell Line IC₅₀ / Activity Reference

Leucine Aminopeptidase (LAP) 100 nM [8]

Puromycin-sensitive

Aminopeptidase (PuSA)
150 nM [8]

Aminopeptidase N 220 nM [8]

U-937 (Human histiocytic

lymphoma)

10 nM (inhibition of

proliferation)
[10]

HuT 78 (Human T-cell

lymphoma)

>10 µM (inhibition of

proliferation)
[10]

HL-60 (Human promyelocytic

leukemia)

Detectable gene expression

changes at 60 nM
[10]

Experimental Protocols for Biological Evaluation
Protocol: In Vitro Aminopeptidase Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of compounds like

Tosedostat against aminopeptidases using a fluorogenic substrate.

Materials:

Tosedostat (or other test compounds)

Leukemic cell line (e.g., U-937 or HL-60)

RPMI-1640 culture medium supplemented with 10% Fetal Bovine Serum (FBS)
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Phosphate Buffered Saline (PBS)

L-alanine-4-methyl-coumaryl-7-amide (Ala-MCA) substrate

Dimethyl sulfoxide (DMSO)

96-well black, clear-bottom microplates

Fluorometric microplate reader (Excitation: ~355 nm, Emission: ~460 nm)

Procedure:

Cell Culture: Maintain the chosen leukemic cell line in RPMI-1640 medium with 10% FBS at

37°C in a humidified atmosphere with 5% CO₂.

Compound Preparation: Prepare a 10 mM stock solution of Tosedostat in DMSO. Perform

serial dilutions of the stock solution in culture medium to obtain the desired final

concentrations (e.g., from 0.01 µM to 10 µM).

Cell Preparation: Harvest cells and wash them with PBS. Resuspend the cells in PBS to a

concentration of 1 x 10⁶ cells/mL.

Assay Setup:

Add the prepared cell suspension to the wells of a 96-well plate.

Add the diluted Tosedostat solutions to the respective wells. Include a vehicle control

(DMSO) and a no-cell control (PBS only).

Substrate Addition: Add the Ala-MCA substrate solution to all wells.

Incubation: Incubate the plate at 37°C for a suitable time (e.g., 2-4 hours), protected from

light. The incubation time may require optimization.

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at

the appropriate excitation and emission wavelengths.

Data Analysis:
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Subtract the background fluorescence (no-cell control) from all readings.

Calculate the percentage of aminopeptidase inhibition for each Tosedostat concentration

relative to the vehicle control.

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of

the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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